molecular formula C17H15N3O2 B11062501 4-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol

4-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol

Cat. No.: B11062501
M. Wt: 293.32 g/mol
InChI Key: WWYSQOTZCWGEHL-UHFFFAOYSA-N
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Description

4-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-1,2-BENZENEDIOL is a complex organic compound that belongs to the class of pyrazoloquinazolinone derivatives. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties . The unique structure of this compound, which includes a fused pyrazole and quinazoline ring system, makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-1,2-BENZENEDIOL typically involves a multi-step process. One common method is the [3 + 2] dipolar cycloaddition of azomethine imines with α,β-unsaturated ketones, followed by regioselective ring expansion . This metal-free methodology is efficient and straightforward, providing high yields of the desired product. The reaction conditions often include mild heating and the use of organic solvents such as acetonitrile or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent recycling and the use of renewable feedstocks, can be incorporated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-1,2-BENZENEDIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoloquinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-1,2-BENZENEDIOL involves its interaction with specific molecular targets. For instance, it can inhibit CDKs by binding to their active sites, thereby preventing the phosphorylation of key proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other enzymes and receptors, modulating various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-1,2-BENZENEDIOL apart is its unique combination of a pyrazole and quinazoline ring system, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various research applications .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol

InChI

InChI=1S/C17H15N3O2/c1-10-8-14-12-4-2-3-5-13(12)18-17(20(14)19-10)11-6-7-15(21)16(22)9-11/h2-9,17-18,21-22H,1H3

InChI Key

WWYSQOTZCWGEHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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